3-Aminopentane-1,5-diol hydrochloride
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Overview
Description
3-Aminopentane-1,5-diol hydrochloride: is an organic compound with the molecular formula C5H14ClNO2. It is a derivative of 3-Aminopentane-1,5-diol, where the hydrochloride group is added to enhance its solubility and stability. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multi-step Reaction:
Alternative Method:
Industrial Production Methods: Industrial production typically involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles under mild to moderate conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Varied substituted products depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Aminopentane-1,5-diol hydrochloride involves its interaction with specific molecular targets, often through hydrogen bonding and electrostatic interactions. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to various substrates. The pathways involved typically include nucleophilic attack and subsequent formation of stable intermediates .
Comparison with Similar Compounds
3-Aminopentane: A simpler analog without the diol functionality.
1-Aminopentane: Another analog with the amino group at a different position.
3-Amino-1,5-pentanediol: The parent compound without the hydrochloride group.
Uniqueness: 3-Aminopentane-1,5-diol hydrochloride is unique due to the presence of both amino and diol functionalities, which confer distinct reactivity and solubility properties. The hydrochloride group further enhances its stability and solubility, making it more suitable for various applications compared to its analogs .
Properties
CAS No. |
1956318-73-2 |
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Molecular Formula |
C5H14ClNO2 |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
3-aminopentane-1,5-diol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c6-5(1-3-7)2-4-8;/h5,7-8H,1-4,6H2;1H |
InChI Key |
ZIVYFRNSINBJHO-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(CCO)N.Cl |
Origin of Product |
United States |
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